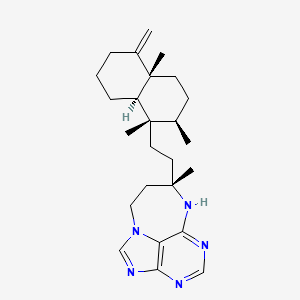

Quinolidomicin B1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolidomicin B1 is a natural product found in Micromonospora with data available.

Scientific Research Applications

Antibiotic Properties and Cytotoxicity

Quinolidomicin B1, along with its variants A1 and A2, are novel macrolide antibiotics isolated from Micromonospora sp. JY16. Quinolidomicin B1 displays significant cytotoxic properties. It has been found to inhibit the growth of various tumor cells, including those resistant to multiple drugs. This highlights its potential as a therapeutic agent in cancer treatment due to its ability to target and inhibit the growth of cancer cells (Hayakawa et al., 1993).

Structural Characteristics

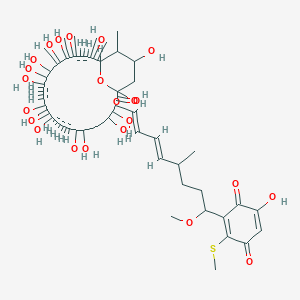

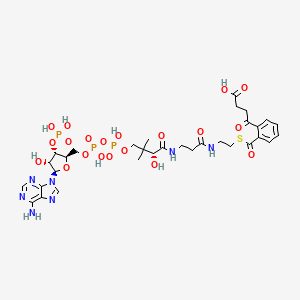

The structural elucidation of quinolidomicin B1, as well as A1 and A2, reveals a unique 60-membered macrolide ring. This structure is notable for being one of the largest among natural products. The understanding of its molecular structure is crucial for comprehending its mode of action and potential applications in medicinal chemistry (Hayakawa et al., 1993).

Biosynthesis

The biosynthesis of Quinolidomicin A1, which shares a similar structure with B1, involves a complex process as it consists of a 60-membered ring. The biosynthetic gene cluster for quinolidomicin is over 200 kb, indicating the complexity and uniqueness of its production. Understanding its biosynthesis is essential for potential large-scale production and modification for therapeutic use (Hashimoto et al., 2018).

properties

Product Name |

Quinolidomicin B1 |

|---|---|

Molecular Formula |

C82H130O23S |

Molecular Weight |

1516 g/mol |

IUPAC Name |

(21E,23E,25E,33E,35E,50E,52Z)-1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-44,48,50,54,56,58-hexamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione |

InChI |

InChI=1S/C82H130O23S/c1-51(36-39-74(103-8)76-79(101)71(95)48-72(96)81(76)106-9)26-23-24-35-68-46-67(92)44-63(88)32-20-15-11-13-18-30-59(84)40-58(83)29-17-12-10-14-19-31-60(85)41-65(90)42-61(86)33-21-16-22-34-62(87)43-66(91)45-64(89)38-37-52(2)69(93)47-70(94)55(5)77(99)53(3)27-25-28-54(4)78(100)57(7)80-56(6)73(97)49-82(102,105-80)50-75(98)104-68/h10,12,14,16-17,19,21-28,31,34-35,48,51-52,54-64,66-70,73-74,77-78,80,83-89,91-95,97,99-100,102H,11,13,15,18,20,29-30,32-33,36-47,49-50H2,1-9H3/b14-10+,17-12+,21-16+,26-23+,28-25-,31-19+,34-22+,35-24+,53-27+ |

InChI Key |

ZWJAOSMYGRXYQX-AYRBPSIMSA-N |

Isomeric SMILES |

CC1CCC(CC(CC(/C=C/C=C/CC(CC(=O)CC(/C=C/C=C/C=C/CC(CC(CCCCCCCC(CC(CC(OC(=O)CC2(CC(C(C(O2)C(C(C(/C=C\C=C(\C(C(C(CC1O)O)C)O)/C)C)O)C)C)O)O)/C=C/C=C/C(C)CCC(C3=C(C(=O)C=C(C3=O)O)SC)OC)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1CCC(CC(CC(C=CC=CCC(CC(=O)CC(C=CC=CC=CCC(CC(CCCCCCCC(CC(CC(OC(=O)CC2(CC(C(C(O2)C(C(C(C=CC=C(C(C(C(CC1O)O)C)O)C)C)O)C)C)O)O)C=CC=CC(C)CCC(C3=C(C(=O)C=C(C3=O)O)SC)OC)O)O)O)O)O)O)O)O)O |

synonyms |

quinolidomicin B1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[[2-[(E)-but-1-enyl]-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1248580.png)

![1-[(3-methylbutanoyl)phloroglucinyl]-beta-D-glucopyranoside](/img/structure/B1248596.png)

![6-hydroxy-N-[(2S)-3-hydroxy-1-({1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl}amino)-1-oxopropan-2-yl]-6-methylheptanamide](/img/structure/B1248603.png)